An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by a five-carbon alkyl chain attached to a sulfonamide functional group. This molecule serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry due to the established biological activity of the sulfonamide moiety. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for pentane-1-sulfonamide.
Chemical Structure and Properties
Pentane-1-sulfonamide consists of a linear pentyl group bonded to the sulfur atom of a sulfonamide group. The presence of the polar sulfonamide group and the nonpolar alkyl chain imparts amphiphilic characteristics to the molecule.
Molecular Structure
The structural formula and a 3D representation of pentane-1-sulfonamide are depicted below. The molecule exhibits a tetrahedral geometry around the sulfur atom.
Caption: 2D Chemical Structure of Pentane-1-sulfonamide.
Physicochemical Properties
A summary of the key physicochemical properties of pentane-1-sulfonamide is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 151.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | 62-64 °C | --INVALID-LINK--[2] |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Appearance | Light yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in water. | --INVALID-LINK--[3] |
| Freely soluble in water (for the related sodium salt). | --INVALID-LINK--[4] | |
| Miscible with a wide range of organic solvents and water (for DMSO). | --INVALID-LINK--[5] | |
| Soluble in ethanol. | --INVALID-LINK--[6] | |
| Computed XLogP3-AA | 0.7 | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of pentane-1-sulfonamide. Below are the expected characteristic features in its NMR, IR, and mass spectra based on the analysis of similar sulfonamide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.
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-CH₃ (C5): A triplet around 0.9 ppm.
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-CH₂- (C2, C3, C4): A multiplet in the range of 1.3-1.8 ppm.
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-CH₂-SO₂- (C1): A triplet around 3.0-3.2 ppm, shifted downfield due to the adjacent sulfonyl group.
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-NH₂: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.5-5.5 ppm.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pentyl chain.
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C5 (-CH₃): Approximately 14 ppm.
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C3 & C4 (-CH₂-): In the range of 22-26 ppm.
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C2 (-CH₂-): Around 31 ppm.
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C1 (-CH₂-SO₂-): Shifted significantly downfield to approximately 55-58 ppm due to the deshielding effect of the sulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of pentane-1-sulfonamide will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium |
| 2960-2850 | C-H stretch (alkyl) | Strong |
| 1345-1315 | S=O stretch (asymmetric) | Strong |
| 1160-1130 | S=O stretch (symmetric) | Strong |
| 950-900 | S-N stretch | Medium |
These characteristic peaks are crucial for confirming the presence of the sulfonamide and alkyl functionalities.[7][8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of pentane-1-sulfonamide is expected to show a molecular ion peak ([M]⁺) at m/z 151. The fragmentation pattern will be characteristic of alkylsulfonamides.
-
Molecular Ion ([M]⁺): m/z = 151
-
Key Fragmentation Pathways:
-
Cleavage of the C-S bond leading to the loss of the pentyl radical (•C₅H₁₁) and formation of the [SO₂NH₂]⁺ fragment (m/z = 80).
-
Loss of SO₂ (64 Da) from the molecular ion or subsequent fragments.
-
Alpha-cleavage of the alkyl chain.
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Fragmentation of the pentyl chain leading to a series of peaks separated by 14 Da (CH₂).[10][11][12]
-
Experimental Protocols
Synthesis of Pentane-1-sulfonamide
The most common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[7][13]
Reaction Scheme:
CH₃(CH₂)₄SO₂Cl + 2 NH₃ → CH₃(CH₂)₄SO₂NH₂ + NH₄Cl
Caption: Synthesis of Pentane-1-sulfonamide.
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve pentane-1-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonia (a slight excess, ~2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup:
-
If a precipitate (ammonium chloride) forms, remove it by filtration.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure pentane-1-sulfonamide.
Safety and Handling
Pentane-1-sulfonamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the chemical properties and structure of pentane-1-sulfonamide. The presented data, including physicochemical properties, spectroscopic characteristics, and a general synthesis protocol, will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the quantitative solubility and biological activity of this compound is warranted to fully explore its potential applications.
References
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- 2. 52960-14-2(pentane-1-sulfonamide) | Kuujia.com [kuujia.com]
- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 4. 1-Pentane sulfonic acid, sodium salt monohydrate, HPLC grade, Sodium 1-pentylsulfonate monohydrate - Scharlab [scharlab.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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